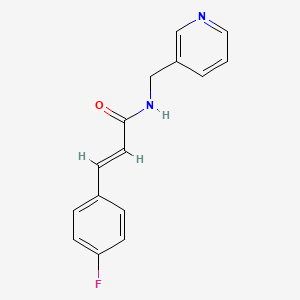![molecular formula C13H17NOS B5723978 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol
説明
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol, also known as PTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTT belongs to a class of compounds known as thiosemicarbazones and has been studied for its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol may also induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good stability in biological fluids. 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been studied for its potential to cross the blood-brain barrier, which could make it a promising candidate for treating brain tumors.
実験室実験の利点と制限
One advantage of using 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is its low toxicity and good stability. However, 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not widely available and can be expensive to synthesize. Additionally, more research is needed to fully understand the mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol and its potential side effects.
将来の方向性
There are several future directions for research on 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. One area of interest is its potential as a treatment for brain tumors, as it has shown promising results in crossing the blood-brain barrier. Another area of interest is its potential as an antimicrobial agent, as it has shown activity against several bacterial strains. Additionally, more research is needed to fully understand the mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol and its potential side effects. Overall, 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has shown great potential in scientific research and is a promising candidate for further study.
合成法
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol can be synthesized by reacting 4-methylpiperidine-4-carbonyl chloride with 2-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting compound is then treated with hydrochloric acid to obtain 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. This synthesis method has been studied and optimized for high yield and purity.
科学的研究の応用
3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been extensively studied for its potential anticancer properties. Several studies have shown that 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has also been studied for its potential as an antimicrobial agent, as it has shown activity against several bacterial strains.
特性
IUPAC Name |
(3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-7-14(8-6-10)13(16)11-3-2-4-12(15)9-11/h2-4,9-10,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKJRHKZFXETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322819 | |
| Record name | (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Hydroxyphenyl)(4-methylpiperidin-1-yl)methanethione | |
CAS RN |
678190-53-9 | |
| Record name | (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)



![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)
![ethyl 5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5723997.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)